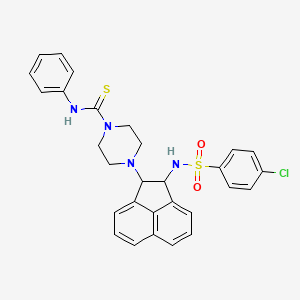
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a chemical compound with the empirical formula C11H13NO2 . It is also known as "1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester" . The molecular weight of this compound is 191.23 .
Molecular Structure Analysis
The SMILES string for “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” isCOC(=O)c1ccc2NCCCc2c1 . This provides a textual representation of the compound’s molecular structure . Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a powder with a melting point of 73-76 °C .Applications De Recherche Scientifique
Pharmaceutical Agent Synthesis
The compound N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a key structural motif in the synthesis of pharmaceutical agents. Its derivatives are known for their biological activity, which makes them valuable in drug development. A notable application is the synthesis of highly substituted tetrahydroquinolines through cascade reactions, which are efficient strategies for creating bioactive natural products and pharmaceuticals .
Pesticide Development
Tetrahydroquinoline derivatives, including those with the N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide structure, are utilized in the development of pesticides. Their chemical properties allow for the creation of compounds that can effectively target and control pest populations .
Antioxidant Properties
Research has indicated that tetrahydroquinoline compounds exhibit antioxidant properties. This makes them useful in scientific studies exploring the mitigation of oxidative stress, which is a factor in many diseases .
Photosensitizer Design
In the field of photodynamic therapy, tetrahydroquinoline derivatives serve as photosensitizers. These compounds, when exposed to light, produce a form of oxygen that can kill cancer cells, bacteria, and other pathogens .
Dye Manufacturing
The structural versatility of tetrahydroquinoline compounds allows for their use in dye manufacturing. They can be engineered to produce a wide range of colors and are therefore important in the textile and printing industries .
Fungicidal Activity
N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which can be synthesized from tetrahydroquinoline derivatives, display fungicidal activity. This application is crucial in agriculture and the pharmaceutical industry to control fungal growth .
Neurological Research
Derivatives of tetrahydroquinoline are used in neurological research, particularly in the study of Parkinson’s disease. They can induce the formation of Lewy bodies, which are characteristic of the disease, thus providing a model for studying its pathology .
Pharmaceutical Intermediates
The compound is also used as an intermediate in pharmaceutical manufacturing. It plays a role in the synthesis of various drugs, highlighting its importance in the pharmaceutical supply chain .
Safety and Hazards
This compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous if ingested, can cause skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Propriétés
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-4-5-10-8(7-9)3-2-6-13-10/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEISIQLBYSAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2877396.png)
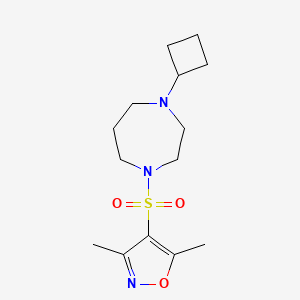
![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)
![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)
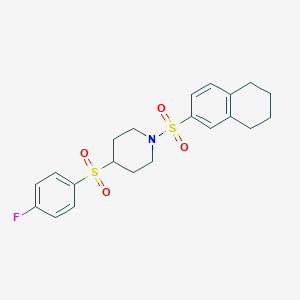


![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)
![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)
![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)
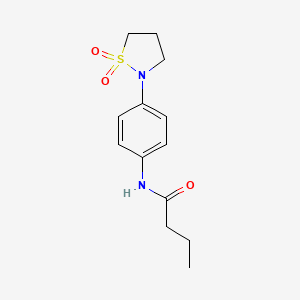
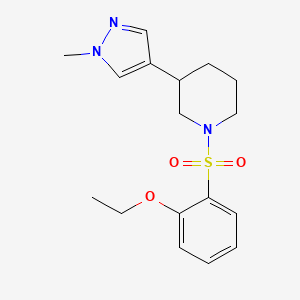
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)
